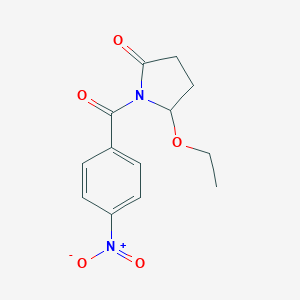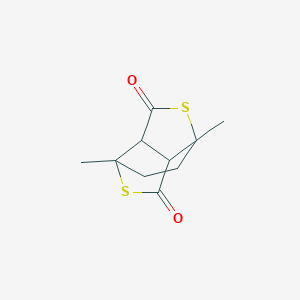
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTT or dihydrothieno[3,4-c]thiophene-3,6-dione.
作用机制
DTT is a small molecule that can easily penetrate the cell membrane. Once inside the cell, DTT can interact with various cellular components, such as proteins and enzymes, and induce changes in their structure and function. The exact mechanism of action of DTT is not fully understood, but it is believed to involve the oxidation-reduction reactions of the thiol group in DTT.
生化和生理效应
DTT has been shown to have various biochemical and physiological effects. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. DTT can also modulate the activity of enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase. In addition, DTT has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
DTT has several advantages as a research tool. It is a small molecule that can easily penetrate the cell membrane, making it useful for studying intracellular processes. DTT is also stable under a wide range of conditions, making it easy to handle and store. However, DTT has some limitations as well. It can react with other thiol-containing compounds, such as glutathione, which can complicate the interpretation of experimental results. In addition, DTT can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DTT. One area of interest is the development of new synthesis methods to improve the yield and purity of DTT. Another area of research is the investigation of the potential applications of DTT in biomedicine, such as its use as a redox mediator in electrochemical biosensors and its anti-cancer properties. In addition, further studies are needed to elucidate the mechanism of action of DTT and its interactions with cellular components.
合成方法
The synthesis of DTT involves the reaction of 2,5-dimethylfuran-3,4-dicarboxylic acid with thionyl chloride to form 2,5-dimethylthiophene-3,4-dicarbonyl chloride. This intermediate compound is then reacted with 2-aminothiophene to form DTT. The yield of DTT synthesis is around 50%.
科学研究应用
DTT has been widely used in scientific research due to its unique properties. It has been extensively studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). DTT has also been investigated for its potential use as a redox mediator in electrochemical energy storage devices. In addition, DTT has been studied for its potential anti-cancer properties.
属性
CAS 编号 |
129679-46-5 |
|---|---|
产品名称 |
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- |
分子式 |
C10H12O2S2 |
分子量 |
228.3 g/mol |
IUPAC 名称 |
1,4-dimethyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O2S2/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
InChI 键 |
NGVHZIVOGQAOOC-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)S3)C(=O)S2)C |
规范 SMILES |
CC12CCC3(C(C1C(=O)S3)C(=O)S2)C |
同义词 |
1,4-Dimethyl bis-thiololactone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



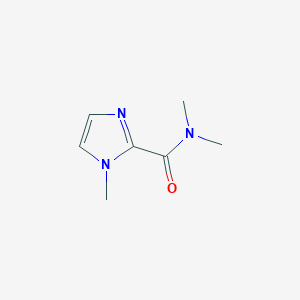
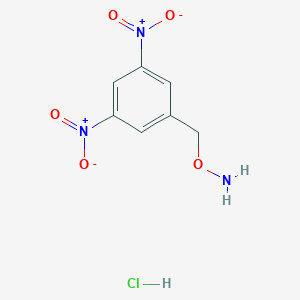

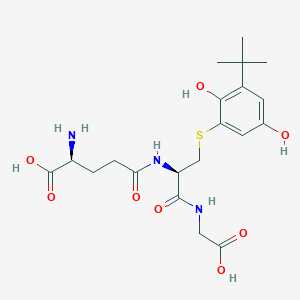



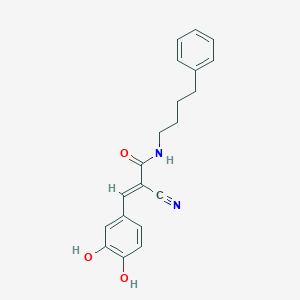
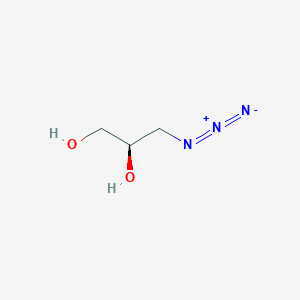
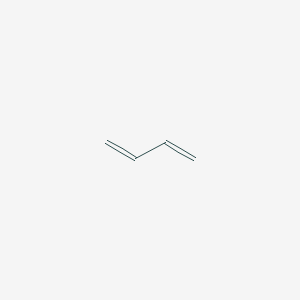
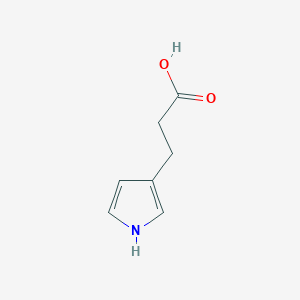
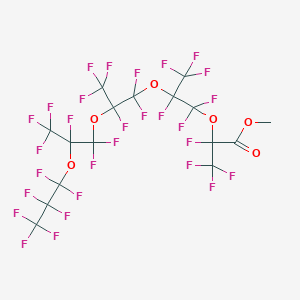
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
